3-(Aminomethyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and it is modified with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with azetidine-3-carboxylic acid as the starting material.
Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azetidine-3-carboxylic acid.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination. This involves reacting the Boc-protected azetidine-3-carboxylic acid with formaldehyde and an amine source, followed by reduction using a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, ensuring that reaction conditions are optimized for large-scale synthesis. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed on the azetidine ring, potentially leading to the formation of saturated derivatives.
Substitution: The Boc protecting group can be removed by acidic conditions, allowing for further functionalization of the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions, often using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed:
Amine Oxides: Resulting from oxidation of the aminomethyl group.
Saturated Derivatives: Resulting from reduction of the azetidine ring.
Deprotected Carboxylic Acid: Resulting from the removal of the Boc group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe to study biological systems, especially those involving nitrogen-containing heterocycles.
Medicine: Potential use in drug discovery and development, given its structural complexity and functional groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: The parent compound without the aminomethyl and Boc groups.
3-(Aminomethyl)pyridine: A similar compound with a pyridine ring instead of an azetidine ring.
Boc-protected amino acids: Other amino acids protected with the Boc group for similar synthetic applications.
Uniqueness: 3-(Aminomethyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid hydrochloride is unique due to its combination of the azetidine ring, aminomethyl group, and Boc protecting group, which provides versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14;/h4-6,11H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMDWIPUWGPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.